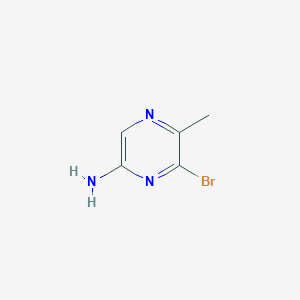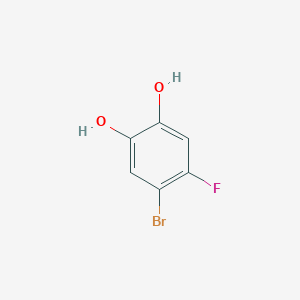
4-溴-5-氟苯-1,2-二醇
货号 B1288891
CAS 编号:
656804-73-8
分子量: 207 g/mol
InChI 键: WANIKDIRZJEJGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromofluorobenzene, involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . A regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has also been investigated .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol can be inferred from its molecular formula, C6H4BrFO2. It likely consists of a benzene ring substituted with bromo, fluoro, and diol groups.Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .科学研究应用
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of other chemicals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Organic Synthesis
- Application Summary : This compound is a mixed aryl halide (aryl fluoride and aryl bromide) with uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application : It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
- Results or Outcomes : It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
4-Bromo-5-fluorobenzene-1,2-diamine
1-Bromo-4-fluorobenzene
4-Bromo-1,2-difluorobenzene
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
4-Bromo-1,2-difluorobenzene
4-Bromo-4’-Methylbenzophenone
4-Bromo-4’-Fluorobenzophenone
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
4-Bromo-1,2-difluorobenzene
4-Bromo-4’-Methylbenzophenone
4-Bromo-4’-Fluorobenzophenone
安全和危害
The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzene-1,2-diol | |
CAS RN |
656804-73-8 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


To CH2Cl2 (30 mL) in a 50 mL round bottom flask was added 4-bromo-5-fluoro-2-methoxyphenol (2 g, 9.05 mmol). The reaction mixture was cooled to 0° C. in an ice/water bath. Boron tribromide (1.027 mL, 10.86 mmol) was slowly added via syringe over 5 min, and the ice/water bath was removed. The reaction mixture was allowed to warm to room temperature and was stirred for 18 h. The reaction mixture was placed in an ice/water bath and methanol (30 mL) was slowly added via syringe. Upon removal of the ice/water bath, the reaction mixture was allowed to warm to room temperature. The reaction mixture was transferred to a separatory funnel, diluted with ethyl acetate (200 mL) and washed with water (200 mL). The organic layer was dried over Na2SO4 and filtered. Concentration of the organic solution gave 4-bromo-5-fluorobenzene-1,2-diol as a dark brown oil (1.8 g, 96%): 1H NMR (400 MHz, CDCl3) δ 7.03 (d, J=6.5 Hz, 1H), 6.72 (dd, J=8.3, 3.5 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −115.91 (s); ESIMS m/z 207 ([M+H]+), 206 ([M−H]−).



Yield
96%
Synthesis routes and methods II
Procedure details


To a cooled (−78° C.) solution of 4-fluoroveratrole (5.0 g, 32 mmol) in dichloromethane (106 mL) was slowly added a solution of tribromoborane in dichloromethane (1M, 96 mL, 96 mmol, 3.0 eq.). The reaction mixture was warmed to 20° C. and stirred overnight. The reaction mixture was poured into ice water, extracted with ethyl acetate (3 times). The combined organic layer was washed with an aqueous solution of sodium bicarbonate, dried over sodium sulfate and filtered. The volatiles were removed in vacuo. The brown solid was diluted with chloroform (50 mL) and dichloromethane (10 mL). A solution of bromine in carbon tetrachloride (5 ml) was slowly added. After 3 hours, the volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (6.51 g, 98%) as a brown solid




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
98%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
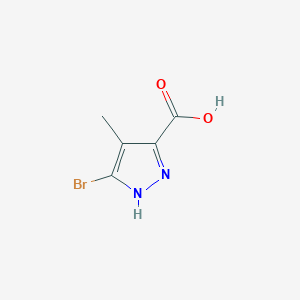

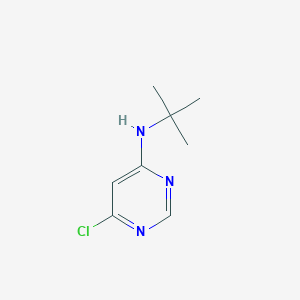
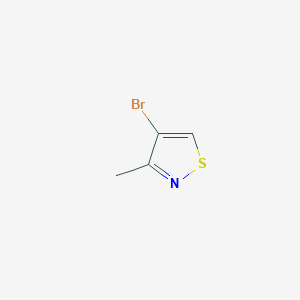

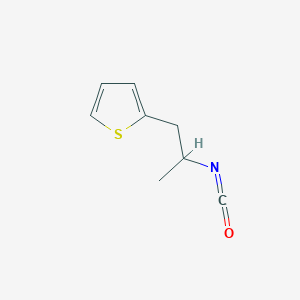
![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)




